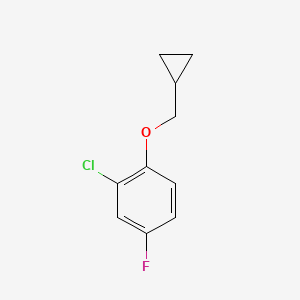

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

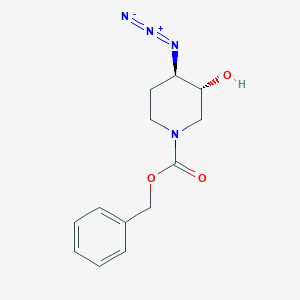

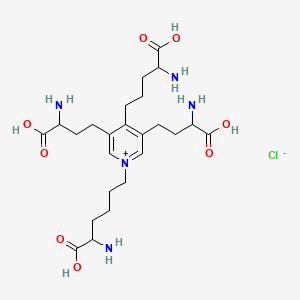

“2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene” is an organic compound that likely contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a chlorine atom, a fluorine atom, and a cyclopropylmethoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the cyclopropylmethoxy group and the halogen atoms (chlorine and fluorine) onto the benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions or other types of organic chemistry reactions .Molecular Structure Analysis

The molecular structure would consist of a benzene ring substituted with a chlorine atom, a fluorine atom, and a cyclopropylmethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

As a halogenated aromatic compound, “2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene” could potentially undergo various types of reactions, including but not limited to electrophilic aromatic substitution, nucleophilic aromatic substitution, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene” would depend on factors such as its molecular structure, the nature of its functional groups, and the positions of its substituents .Scientific Research Applications

Computational Studies and Reaction Mechanisms

A computational study investigated the CO elimination reaction of cyclopropylmethoxy carbenes, including derivatives with chloro/fluoro substitutions, using B3LYP/6-311++G** method. This study provided insights into the electronic and energetic properties of these conversions, crucial for understanding reaction mechanisms involving similar compounds (Sohrabi, Sabzyan, & Kiasadegh, 2013).

Chemoselectivity in Synthesis

Research on the cobalt-catalysed methoxycarbonylation of bromo, fluoro- and chloro, fluorobenzenes explored the chemo- and regio-selectivity of this reaction. This work highlighted a reliable method for synthesizing various fluorobenzoic acid derivatives from available materials, demonstrating the compound's utility in complex organic synthesis processes (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).

Ortho-Selective Cross-Coupling

A study on ortho-selective cross-coupling of fluorobenzenes with Grignard reagents in the presence of palladium-based catalysts showed that electron-donating ortho-directing groups accelerate this process. This research underscores the compound's role in facilitating selective chemical transformations, preserving functional groups under reaction conditions (Manabe & Ishikawa, 2008).

Spectral Investigations

The vibrational spectra of 2-chloro-1,3-dibromo-5-fluorobenzene, closely related to the target compound, were investigated to refine potential energy constants using Wilson's FG matrix mechanism. Such studies aid in the deeper understanding of molecular vibrations and structural determinations of chloro/fluorobenzene derivatives (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-1-(cyclopropylmethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIDIOQWOUEYJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716511 |

Source

|

| Record name | 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314985-41-5 |

Source

|

| Record name | Benzene, 2-chloro-1-(cyclopropylmethoxy)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314985-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

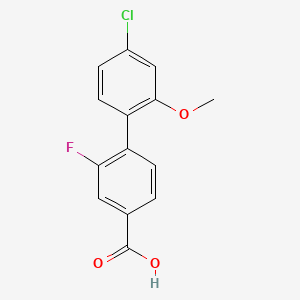

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)